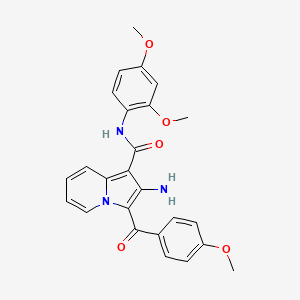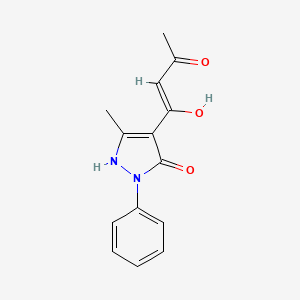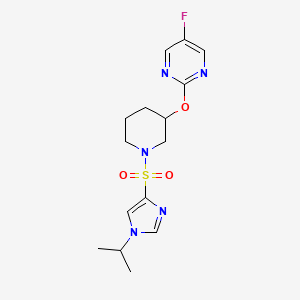![molecular formula C17H19ClN2O3S B2551915 N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide CAS No. 2411300-29-1](/img/structure/B2551915.png)
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of many cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases and cancer.
Mécanisme D'action
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide selectively inhibits TYK2 by binding to a specific site on the enzyme. This prevents TYK2 from phosphorylating downstream targets and activating the signaling pathways of cytokines such as IL-12, IL-23, and IFN-α/β. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells, which can help to dampen the immune response.
Biochemical and physiological effects:
This compound has been shown to have a potent inhibitory effect on TYK2 in vitro, with an IC50 value of 1.0 nM. In vivo studies have demonstrated that this compound can reduce inflammation and improve disease outcomes in animal models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has shown antitumor activity in preclinical models of cancer, suggesting that it may have potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is that it may have immunosuppressive effects that could increase the risk of infections. Another limitation is that the long-term safety and efficacy of this compound are still unknown, as clinical trials are ongoing.
Orientations Futures
There are several potential future directions for research on N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide. One area of interest is the development of combination therapies that target multiple cytokine pathways, as this may provide greater efficacy than targeting a single pathway. Another area of interest is the identification of biomarkers that can predict response to this compound, as this could help to personalize treatment and improve outcomes. Finally, further studies are needed to assess the long-term safety and efficacy of this compound in clinical trials, as well as its potential for use in other autoimmune diseases and cancer types.
Méthodes De Synthèse
The synthesis of N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide involves several steps, starting with the reaction of 3-(benzenesulfonamido)benzaldehyde with methyl 2-chloro-2-methylpropanoate to form the intermediate compound. This is followed by a series of chemical transformations, including reduction, acylation, and cyclization, to yield the final product.
Applications De Recherche Scientifique
N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide has been the subject of extensive scientific research, particularly in the field of immunology. Studies have shown that TYK2 plays a critical role in the signaling pathways of several cytokines that are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. By inhibiting TYK2, this compound has the potential to modulate the immune response and reduce inflammation in these conditions.
Propriétés
IUPAC Name |
N-[[3-(benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(18)17(21)20(2)12-14-7-6-8-15(11-14)19-24(22,23)16-9-4-3-5-10-16/h3-11,13,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEIMGPTOBCIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

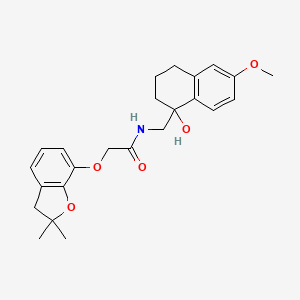
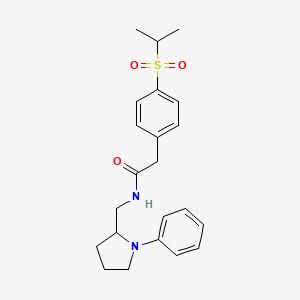
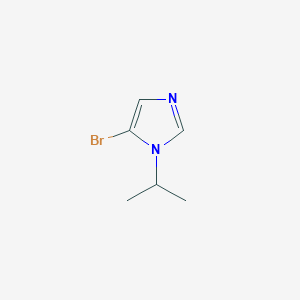
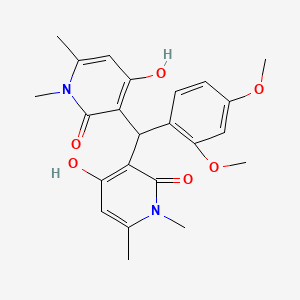
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethoxy)phenyl)azetidine-3-carboxamide](/img/structure/B2551838.png)
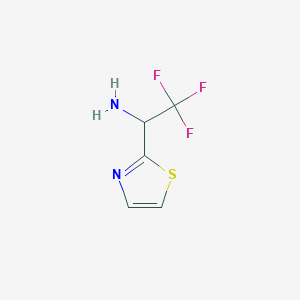
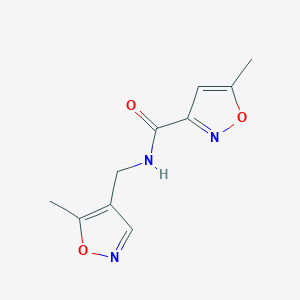
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
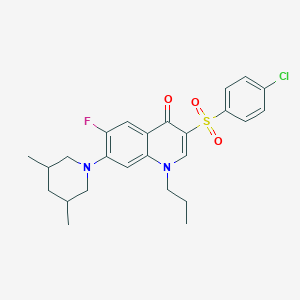
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
